N-{2-[{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide
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Overview
Description
N-{2-[{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide is a complex organic compound that features a variety of functional groups, including amides, ethers, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:
Formation of the amide bond: This step involves the reaction of 4-chlorobenzoyl chloride with 2-aminoethylthiophene to form an intermediate amide.
Introduction of the ethoxypropyl group: The intermediate amide is then reacted with 3-ethoxypropylamine under controlled conditions to introduce the ethoxypropyl group.
Final coupling: The final step involves coupling the intermediate with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted aromatic rings with nitro or halogen groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-{2-[{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[{1-(4-chlorophenyl)-2-[(3-methoxypropyl)amino]-2-oxoethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide
- N-{2-[{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}(furan-2-ylmethyl)amino]-2-oxoethyl}benzamide
Uniqueness
N-{2-[{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C27H30ClN3O4S |
---|---|
Molecular Weight |
528.1 g/mol |
IUPAC Name |
N-[2-[[1-(4-chlorophenyl)-2-(3-ethoxypropylamino)-2-oxoethyl]-(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C27H30ClN3O4S/c1-2-35-16-7-15-29-27(34)25(20-11-13-22(28)14-12-20)31(19-23-10-6-17-36-23)24(32)18-30-26(33)21-8-4-3-5-9-21/h3-6,8-14,17,25H,2,7,15-16,18-19H2,1H3,(H,29,34)(H,30,33) |
InChI Key |
VCSMMDJHYZGOMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=C(C=C1)Cl)N(CC2=CC=CS2)C(=O)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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